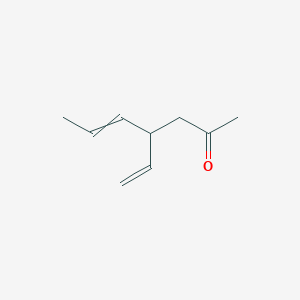
3-Ethyl-2-methylheptan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methylheptan-3-ol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a carbon atom in an aliphatic chain. The molecular formula of this compound is C10H22O. This compound is a colorless liquid with a mild, fruity odor and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methylheptan-3-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent reacts with a ketone to form the desired alcohol. For example, n-butylmagnesium bromide can react with a suitable ketone under controlled conditions to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone. This process requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Forms ketones or aldehydes.
Reduction: Forms alkanes.
Substitution: Forms alkyl halides or other substituted products.
Aplicaciones Científicas De Investigación
3-Ethyl-2-methylheptan-3-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-methylheptan-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, leading to various physiological effects. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-heptanol: Similar structure but differs in the position of the ethyl group.
3-Methyl-3-heptanol: Similar structure but differs in the position of the methyl group.
Uniqueness
3-Ethyl-2-methylheptan-3-ol is unique due to its specific arrangement of the ethyl and methyl groups, which influences its chemical properties and reactivity. This unique structure makes it valuable in specific chemical applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
66719-37-7 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
3-ethyl-2-methylheptan-3-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-8-10(11,6-2)9(3)4/h9,11H,5-8H2,1-4H3 |
Clave InChI |
GYCRUUSYQLIIBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


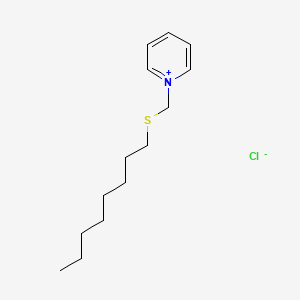

![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)

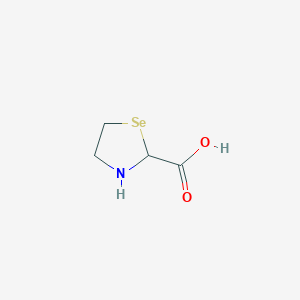

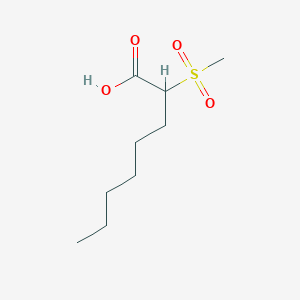
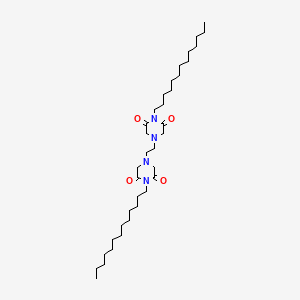
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)
![Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14479491.png)
![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)
